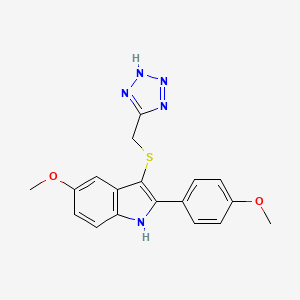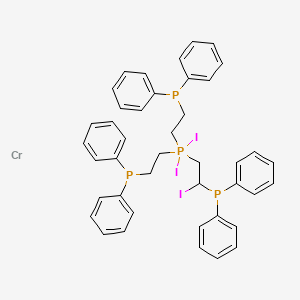![molecular formula C32H32ClIN2 B13788487 (4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures, and solvents such as water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce cyclohexene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology
In biological research, it may be used to study the interactions between quinoline derivatives and biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives and cyclohexene derivatives, such as:
- 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid
- Various sulfur compounds with similar structural features
Uniqueness
What sets (4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide apart is its unique combination of a quinoline moiety and a cyclohexene ring, which may confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C32H32ClIN2 |
|---|---|
Poids moléculaire |
607.0 g/mol |
Nom IUPAC |
(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide |
InChI |
InChI=1S/C32H32ClN2.HI/c1-3-34-22-20-24(28-12-5-7-14-30(28)34)16-18-26-10-9-11-27(32(26)33)19-17-25-21-23-35(4-2)31-15-8-6-13-29(25)31;/h5-8,12-23H,3-4,9-11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
AMZFRXYIOLIXOT-UHFFFAOYSA-M |
SMILES isomérique |
CCN1C=C/C(=C\C=C\2/CCCC(=C2Cl)/C=C/C3=CC=[N+](C4=CC=CC=C34)CC)/C5=CC=CC=C51.[I-] |
SMILES canonique |
CCN1C=CC(=CC=C2CCCC(=C2Cl)C=CC3=CC=[N+](C4=CC=CC=C34)CC)C5=CC=CC=C51.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


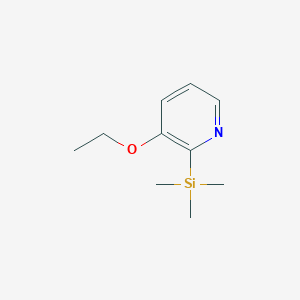

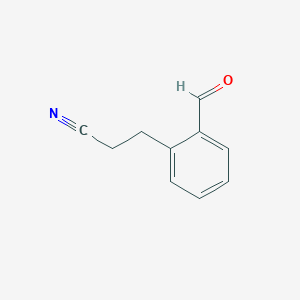
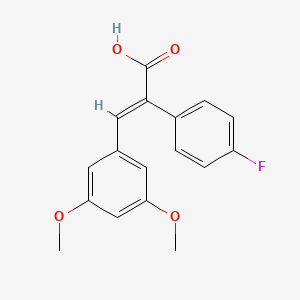


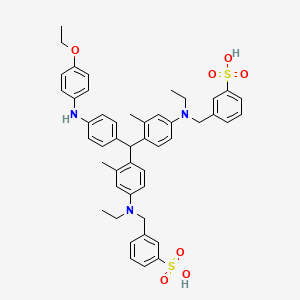
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

